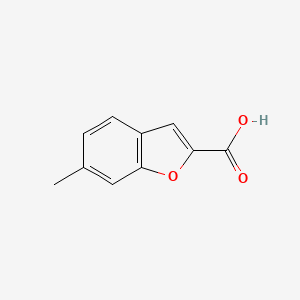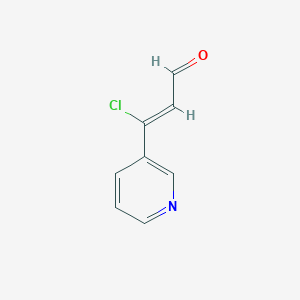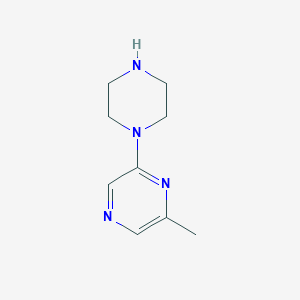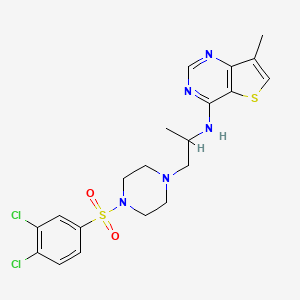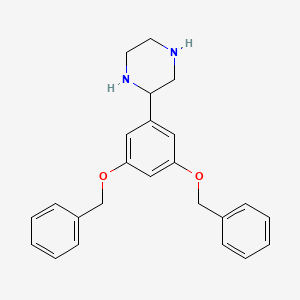
2-(3,5-Dibenzyloxyphenyl)piperazine
説明
Synthesis Analysis
The synthesis of piperazine derivatives, such as DBZP, has been a subject of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of DBZP is C24H26N2O2. It has a molecular weight of 374.5 g/mol.Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines in 81–91% yields .Physical And Chemical Properties Analysis
DBZP has a density of 1.1±0.1 g/cm3, a boiling point of 560.4±50.0 °C at 760 mmHg, and a flash point of 235.3±19.6 °C .科学的研究の応用
Radiolabeled Antagonist for PET Studies
2-(3,5-Dibenzyloxyphenyl)piperazine, specifically in the form of [18F]p-MPPF, is used as a radiolabeled antagonist for studying 5-HT1A receptors with positron emission tomography (PET). This research involves the exploration of serotonergic neurotransmission and encompasses aspects such as chemistry, radiochemistry, animal, and human data, toxicity, and metabolism studies (Plenevaux et al., 2000).
Synthesis and Bioactivity of Mannich Bases
New Mannich bases involving this compound derivatives have been synthesized, with varying applications such as cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds, including N-methylpiperazine and N-phenylpiperazine derivatives, offer insights into potential therapeutic applications (Gul et al., 2019).
Potential Drug Candidates for Diabetes and Alzheimer's Diseases
Derivatives of this compound have been evaluated for their potential as drug candidates for type 2 diabetes and Alzheimer's diseases. Their bioactivity against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes suggests their relevance in drug discovery and development for these diseases (Abbasi et al., 2018).
HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines, including analogues of this compound, have been synthesized and evaluated as non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme. This research contributes to the development of novel therapeutic agents against HIV-1 (Romero et al., 1994).
Antioxidants for Polypropylene Copolymers
Compounds containing this compound moieties have been synthesized and tested for their effectiveness as antioxidants in polypropylene copolymers. This research highlights their potential in enhancing the thermal stability of these materials (Desai et al., 2004).
作用機序
Target of Action
Piperazine compounds often target GABA (gamma-aminobutyric acid) receptors in the nervous system .
Mode of Action
Piperazine compounds bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .
Biochemical Pathways
The primary pathway affected by piperazine compounds is the GABAergic system. By acting as a GABA receptor agonist, these compounds can disrupt normal neurotransmission and cause paralysis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine compounds can vary widely and are influenced by factors such as the specific structure of the compound and the route of administration. Generally, these compounds are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of piperazine compound action is the paralysis of certain parasites, which allows the host body to easily remove or expel the invading organism .
生化学分析
Biochemical Properties
2-(3,5-Dibenzyloxyphenyl)piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity and leading to downstream effects in cellular signaling pathways. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate specific signaling pathways that lead to increased cell proliferation and survival. Additionally, this compound can alter gene expression patterns, resulting in changes in the production of key metabolic enzymes and other proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding can result in changes in the conformation of these biomolecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other drugs and endogenous compounds. This interaction can result in altered levels of key metabolites, impacting overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by specific transporter proteins, leading to its accumulation in the cytoplasm and other organelles .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This localization is essential for the compound’s role in modulating cellular metabolism and other biochemical processes .
特性
IUPAC Name |
2-[3,5-bis(phenylmethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-3-7-19(8-4-1)17-27-22-13-21(24-16-25-11-12-26-24)14-23(15-22)28-18-20-9-5-2-6-10-20/h1-10,13-15,24-26H,11-12,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZVTYHZYBFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606700 | |
| Record name | 2-[3,5-Bis(benzyloxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65709-43-5 | |
| Record name | 2-[3,5-Bis(benzyloxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






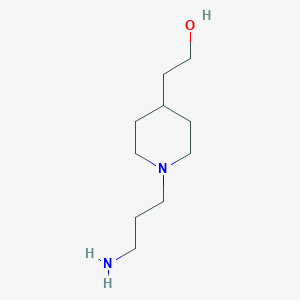
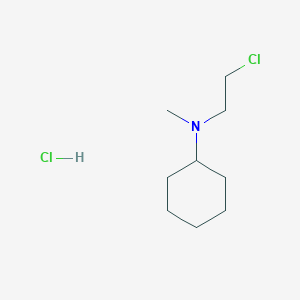

![2-[4-(Ethoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B1369414.png)

